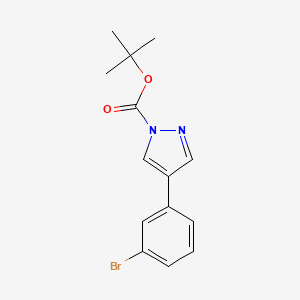

tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate

Description

tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate is a brominated pyrazole derivative characterized by a tert-butyl carbamate group at the 1-position and a 3-bromophenyl substituent at the 4-position of the pyrazole ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and PET tracers, due to its versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) enabled by the bromine atom .

Properties

Molecular Formula |

C14H15BrN2O2 |

|---|---|

Molecular Weight |

323.18 g/mol |

IUPAC Name |

tert-butyl 4-(3-bromophenyl)pyrazole-1-carboxylate |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-11(8-16-17)10-5-4-6-12(15)7-10/h4-9H,1-3H3 |

InChI Key |

VEVVNVPIZGKYNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Reaction with 1,3-Dicarbonyl Compounds

Pyrazoles are synthesized via the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds (e.g., acetylenic ketones). For example:

-

Precursor : 3-Bromobenzylidene-4-methyl-5-oxopyrazolidin-2-ium-1-ide

-

Reagents : Dimethyl acetylenedicarboxylate in CHCl₃

-

Conditions : Room temperature, 1,3-dipolar cycloaddition

Key Challenges :

-

Regioisomer formation is common due to competing pathways.

-

Optimization of reaction conditions (solvent, temperature) is critical to favor desired products.

Bromination Strategies

The 3-bromophenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions.

Direct Bromination of Pyrazole Precursors

Bromination of pre-formed pyrazoles is achieved using brominating agents:

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| CBr₄/PPh₃ | CBr₄, triphenylphosphine, DCM, 0–20°C, 3 h | 80% | |

| ICl/K₂CO₃ | ICl, K₂CO₃, CHCl₃, room temperature, 12–16 h | N/A |

Mechanism :

Suzuki-Miyaura Coupling

For aryl-substituted pyrazoles, palladium-catalyzed coupling is used:

-

Precursor : 4-Bromopyrazole derivative

-

Reagents : 3-Bromophenylboronic acid, Pd(PPh₃)₄, base (Na₂CO₃)

Advantages :

-

High regioselectivity.

-

Tolerates diverse functional groups.

Boc Protection and Functionalization

The tert-butyl group is introduced to enhance stability and solubility.

Di-tert-Butyl Dicarbonate (Boc₂O) Protection

| Substrate | Conditions | Yield | Source |

|---|---|---|---|

| Pyrazole-1-amine | Boc₂O, DMF, 2–5°C, 18 h | 94% | |

| Pyrazole-1,3-diamine | Boc₂O, pyridine, rt, 18 h | 77% |

Critical Factors :

Deprotection and Functionalization

Regioselective Synthesis

Hydrazine vs. Arylhydrazine Reactivity

The choice of hydrazine derivative dictates regioselectivity:

| Hydrazine Type | Regioisomer | Yield | Conditions | Source |

|---|---|---|---|---|

| Arylhydrazine | 1,3- | 37–97% | Trichloromethyl enones | |

| Free Hydrazine | 1,5- | 52–83% | Trichloromethyl enones |

Mechanism :

-

Arylhydrazines : Favor 1,3-regioisomers due to steric and electronic effects.

-

Free Hydrazines : Prefer 1,5-regioisomers via hydrogen-bonding stabilization.

Industrial-Scale Methods

Continuous Flow Synthesis

-

Advantages : Improved safety, reduced reaction times.

-

Example : Boc protection in microreactors with Boc₂O and DMF.

Multi-Component Reactions

Challenges and Optimization

Side Reactions

Purification Techniques

-

Silica Gel Chromatography : Elution with EtOAc/hexanes (0–30% gradient).

-

Recrystallization : Hexane/EtOAc mixtures for crystalline products.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Cyclocondensation | High yields, scalable | Regioisomer formation |

| Suzuki Coupling | High regioselectivity | Expensive catalysts, limited substrates |

| Boc Protection | Easy deprotection, stable intermediates | Sensitivity to moisture |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Boron reagents and palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of cancer. It acts as an inhibitor of tryptophan 2,3-dioxygenase, which is involved in the catabolism of tryptophan in tumor microenvironments. By inhibiting this enzyme, the compound may help restore anti-tumor immune responses that are often suppressed in cancer patients due to tryptophan depletion .

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Tert-butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate and its analogs have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. This is particularly relevant in the context of increasing antibiotic resistance .

Anti-inflammatory Properties

Studies suggest that pyrazole derivatives can modulate inflammatory pathways. The compound's ability to inhibit specific enzymes involved in inflammation makes it a candidate for developing new anti-inflammatory drugs. This application is crucial for treating chronic inflammatory diseases .

Case Study 1: Cancer Therapeutics

In a study focusing on the inhibition of tryptophan 2,3-dioxygenase, researchers synthesized several pyrazole derivatives, including this compound. These compounds were evaluated for their ability to enhance T-cell responses in tumor-bearing mice, demonstrating significant promise as immunotherapeutic agents .

Case Study 2: Antimicrobial Screening

A series of pyrazole derivatives were screened for antimicrobial activity against a panel of pathogens. This compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

| Synthesis Method | Yield (%) | Characterization Techniques |

|---|---|---|

| Multi-step synthesis | 49.9 | NMR, MS |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the pyrazole ring can act as a ligand in coordination chemistry. These interactions can influence biological pathways and molecular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

tert-Butyl 5-(3-bromophenyl)-3-(6-iodobenzo[d][1,3]dioxol-5-yl)-1H-pyrazole-1-carboxylate (1f)

- Structural Features : Incorporates a 6-iodobenzo[d][1,3]dioxol-5-yl group at the 3-position and a 3-bromophenyl group at the 5-position.

- Synthesis : Prepared via coupling of di-tert-butyl dicarbonate with DMAP in THF, yielding 51% after purification .

- Molecular Formula : C₂₁H₁₉BrN₂O₄ (MW: 443.30).

- Applications : Used in PET tracer development for imaging age-related disorders .

tert-Butyl 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole-1-carboxylate (1j)

- Structural Features : Substituted with a benzo[d][1,3]dioxol-5-yl group at the 3-position.

- Synthesis : Achieved 90% yield using similar Boc-protection methods .

- Molecular Formula : C₂₁H₁₉BrN₂O₄ (MW: 443.30).

- Key Difference : Enhanced electron density due to the dioxolane group, improving solubility in polar solvents .

Variations in the Aromatic Substituent

tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate

- Structural Features : Bromo-methyl substituent on the pyrazole and a piperidine-carboxylate group.

- Molecular Formula : C₁₄H₂₂BrN₃O₂ (MW: 344.25).

- Applications : Likely used in drug discovery for its piperidine moiety, which enhances bioavailability .

tert-Butyl 3-(3-amino-4-methoxyphenyl)-1H-pyrazole-1-carboxylate

- Structural Features: Amino and methoxy groups on the phenyl ring.

- Molecular Formula : C₁₅H₁₉N₃O₃ (MW: 289.33).

- Reactivity: The amino group allows for further functionalization (e.g., amide coupling), unlike the inert bromine in the target compound .

Functional Group Modifications

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate

- Structural Features : Boronic ester at the 4-position.

- Applications : Critical for Suzuki-Miyaura cross-coupling reactions; the target compound’s bromophenyl group is a common coupling partner for such boronate esters .

tert-Butyl 4-Ethynyl-1H-pyrazole-1-carboxylate

Comparative Data Table

Key Findings and Implications

- Electronic Effects: Bromophenyl groups enhance electrophilicity for cross-coupling, whereas amino or methoxy substituents increase nucleophilicity .

- Synthetic Efficiency : Boc-protection strategies (e.g., using di-tert-butyl dicarbonate) consistently yield >50% for pyrazole derivatives .

- Application-Specific Design : Boronic esters and ethynyl groups expand utility in bioconjugation, while bromophenyl groups are preferred for aryl-aryl bond formation .

Biological Activity

tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate (CAS No. 2256712-21-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromophenyl group, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential applications in various therapeutic areas, including anticancer, antimicrobial, and insecticidal activities.

- Molecular Formula : C14H13BrN2O2

- Molecular Weight : 325.20 g/mol

- Structure : The compound consists of a pyrazole ring substituted with a tert-butyl group and a bromophenyl moiety, which enhances its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results show that it possesses moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

These findings suggest that this compound could be explored as a potential antimicrobial agent.

Insecticidal Activity

Insecticidal assays revealed that this compound exhibits promising activity against agricultural pests such as Aphis craccivora. The mortality rate observed was significantly higher than that of standard insecticides at comparable concentrations.

This suggests potential applications in agricultural pest management.

Case Studies

A comprehensive study conducted by Zheng et al. highlighted the structural modifications of pyrazole derivatives and their correlated biological activities. The study indicated that the presence of halogen substituents like bromine significantly enhances the anticancer and insecticidal activities of pyrazole compounds compared to their non-halogenated counterparts .

Q & A

Q. Q. What advanced techniques characterize the solid-state morphology of tert-Butyl 4-(3-bromophenyl)-1H-pyrazole-1-carboxylate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.